2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester
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Overview
Description
2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester
- 2H-Pyrimido(2,1-b)quinazoline-1(6H)-propionic acid, 3,4-dihydro-6-oxo-, ethyl ester
Uniqueness
2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester is unique due to its specific ring structure and functional groups, which impart distinct chemical and physical properties. These properties make it valuable for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
160776-56-7 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
ethyl 6-oxo-3,4-dihydro-2H-pyrimido[2,1-b]quinazoline-1-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-14(19)17-9-5-8-16-12(18)10-6-3-4-7-11(10)15-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI Key |
DKEDSGOHEPZQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCN2C1=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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